molecular formula C21H18 B13948095 BENZO(c)PHENANTHRENE, 5-ISOPROPYL- CAS No. 63020-53-1

BENZO(c)PHENANTHRENE, 5-ISOPROPYL-

Cat. No.: B13948095
CAS No.: 63020-53-1
M. Wt: 270.4 g/mol
InChI Key: RESRCWGRKNPWHS-UHFFFAOYSA-N
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Description

BENZO©PHENANTHRENE, 5-ISOPROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 It is a derivative of benzo[c]phenanthrene, characterized by the presence of an isopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZO©PHENANTHRENE, 5-ISOPROPYL- typically involves the functionalization of benzo[c]phenanthrene. One common method is the Friedel-Crafts alkylation, where benzo[c]phenanthrene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: BENZO©PHENANTHRENE, 5-ISOPROPYL- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction can convert the aromatic rings into partially or fully hydrogenated products.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at various positions on the aromatic rings. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated pressure and temperature.

    Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst for nitration.

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitrobenzo[c]phenanthrene, halogenated benzo[c]phenanthrene.

Scientific Research Applications

BENZO©PHENANTHRENE, 5-ISOPROPYL- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.

    Industry: Utilized in the development of organic semiconductors and other materials with unique electronic properties.

Mechanism of Action

The mechanism of action of BENZO©PHENANTHRENE, 5-ISOPROPYL- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include adenine residues in DNA, and the pathways involved in its action include the activation of DNA repair mechanisms and apoptosis in response to DNA damage .

Comparison with Similar Compounds

    Benzo[c]phenanthrene: The parent compound without the isopropyl group.

    Dibenzo[c,g]phenanthrene: A related compound with additional fused benzene rings.

    Phenanthrene: A simpler PAH with three fused benzene rings.

Uniqueness: BENZO©PHENANTHRENE, 5-ISOPROPYL- is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with biological molecules. This structural modification can lead to differences in its physical properties, such as solubility and melting point, as well as its biological activity compared to other similar PAHs .

Properties

CAS No.

63020-53-1

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

5-propan-2-ylbenzo[c]phenanthrene

InChI

InChI=1S/C21H18/c1-14(2)20-13-16-12-11-15-7-3-4-8-17(15)21(16)19-10-6-5-9-18(19)20/h3-14H,1-2H3

InChI Key

RESRCWGRKNPWHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41

Origin of Product

United States

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